Beta-defensin 41
Description
Beta-defensin 2 (hBD-2), a 41-amino acid (aa) cationic antimicrobial peptide, is a member of the beta-defensin family, characterized by six conserved cysteine residues forming three disulfide bonds . It is primarily expressed in epithelial tissues, including the skin, respiratory tract, and gastrointestinal tract, and is induced by proinflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharides (LPS) . hBD-2 exhibits potent antimicrobial activity against gram-negative bacteria and plays a role in bridging innate and adaptive immunity by recruiting immune cells .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RSHIDIKNGIERCEKVRGMCKTVCDIDEYDYGYCIRWRNQCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- hBD-2 and hBD-3 share similar cysteine frameworks, but hBD-3’s extended C-terminal region enhances its charge density, broadening its antimicrobial scope .
- hBD-1 is constitutively expressed, unlike hBD-2, which requires inflammatory stimuli .
2.2 Expression and Induction
Functional Implications :
- hBD-2’s inducible nature links it to acute inflammation, while hBD-3 responds to both bacterial and viral threats .
2.3 Antimicrobial Activity
Notable Finding: hBD-3 retains activity in high-salt environments, unlike hBD-2, which is salt-sensitive .
2.4 Genetic Variations and Disease Associations
Contradictions :
- DEFB4 CNV was associated with Crohn’s disease in one study but disproven in another .
Research Findings and Clinical Relevance
- COPD and Asthma: No significant association between beta-defensin CNV and lung function or asthma risk in Europeans .
- Psoriasis : DEFB4 CNV is higher in psoriasis patients, suggesting gene dosage impacts disease susceptibility .
- Therapeutic Potential: hBD-2’s role in antiviral responses (e.g., respiratory syncytial virus) highlights its broader immunomodulatory functions .
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